molecular formula C15H13N5O B2424248 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile CAS No. 2034301-96-5

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2424248
CAS No.: 2034301-96-5
M. Wt: 279.303
InChI Key: OSJAFRKVVZOFSI-UHFFFAOYSA-N
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Description

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrimidine ring, an azetidine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. The pyrimidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. The azetidine ring, known for its ring strain, can be synthesized through ring-opening polymerization or other cyclization methods .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction could produce reduced azetidine compounds .

Scientific Research Applications

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile is unique due to the combination of its pyrimidine, azetidine, and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-8-11-3-1-4-12(7-11)14(21)20-9-13(10-20)19-15-17-5-2-6-18-15/h1-7,13H,9-10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJAFRKVVZOFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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